

Application Note: Bioconjugation Protocol for t-Boc-amido-PEG10-acid

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Compound of Interest		
Compound Name:	t-Boc-amido-PEG10-acid	
Cat. No.:	B8265350	Get Quote

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Introduction

t-Boc-amido-PEG10-acid is a heterobifunctional linker that is instrumental in the fields of bioconjugation and drug delivery.[1][2] This molecule features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of the conjugated molecule, and provides a flexible bridge between two conjugated entities.[1][3] The carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond.[4][5] The Boc protecting group offers a stable mask for the primary amine, which can be selectively removed under mild acidic conditions, enabling a controlled and sequential conjugation strategy.[1][3]

This application note provides a detailed protocol for the bioconjugation of **t-Boc-amido-PEG10-acid** to an amine-containing biomolecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. Additionally, it outlines the subsequent deprotection of the Boc group to reveal the terminal amine for further functionalization.

Data Presentation



Parameter	Recommended Value/Range	Notes
Activation Buffer pH	5.0 - 6.0	Optimal for EDC/sulfo-NHS activation of the carboxylic acid.[6]
Coupling Buffer pH	7.2 - 8.5	Efficient for the reaction of the NHS-activated PEG with primary amines.[6][7]
EDC Molar Excess	1.1 - 10 fold	Molar excess over t-Bocamido-PEG10-acid. Optimization may be required. [7]
sulfo-NHS Molar Excess	1.1 - 5 fold	Molar excess over t-Bocamido-PEG10-acid. Optimization may be required. [7]
Activation Time	15 - 30 minutes	At room temperature.[8]
Coupling Time	1 - 2 hours at room temperature or overnight at 4°C	Reaction time can be adjusted to optimize conjugation efficiency.[7]
Quenching Agent	100 mM Ethanolamine, Tris, or 0.2 M Glycine	To block unreacted NHS-activated sites.[8]
Boc Deprotection Reagent	Trifluoroacetic acid (TFA) in Dichloromethane (DCM)	A common and effective method for Boc deprotection. [9]

Experimental Protocols

Part 1: Conjugation of t-Boc-amido-PEG10-acid to an Amine-Containing Biomolecule



This protocol details a two-step process for conjugating the carboxylic acid group of **t-Boc-amido-PEG10-acid** to a primary amine on a target biomolecule.

Materials:

- t-Boc-amido-PEG10-acid
- Amine-containing biomolecule (e.g., protein, antibody, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Allow all reagents to come to room temperature before use.
 - Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]
 - Dissolve t-Boc-amido-PEG10-acid in a minimal amount of anhydrous DMF or DMSO.
- Activation of t-Boc-amido-PEG10-acid:
 - In a reaction tube, combine the dissolved t-Boc-amido-PEG10-acid with the desired molar excess of EDC and sulfo-NHS in Activation Buffer.



- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[8]
- Coupling to the Amine-Containing Biomolecule:
 - Dissolve the amine-containing biomolecule in the Coupling Buffer.
 - Add the activated t-Boc-amido-PEG10-NHS ester solution to the biomolecule solution.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[8]
- Purification:
 - Remove excess reagents and byproducts by dialysis against an appropriate buffer, or by using size-exclusion chromatography.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the t-Boc protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate from Part 1
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Purification system (e.g., dialysis, HPLC)

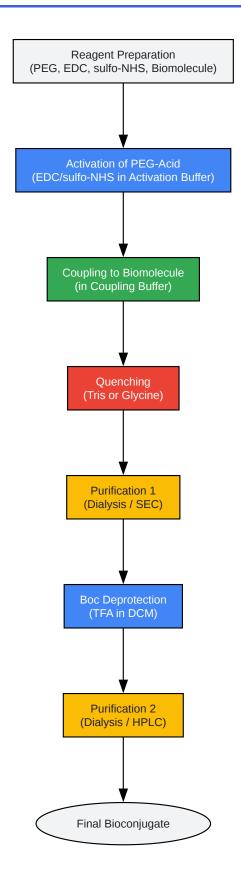
Procedure:



- · Dissolution:
 - Dissolve the purified Boc-protected conjugate in anhydrous DCM.[9]
- Acid Treatment:
 - Add TFA to the solution. The final concentration of TFA can range from 20-50% (v/v).[9]
 - Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry).
- Removal of Acid:
 - Evaporate the DCM and TFA under a stream of nitrogen or by rotary evaporation.
- Purification:
 - Purify the deprotected conjugate to remove any remaining TFA and byproducts using an appropriate method such as dialysis or HPLC.

Mandatory Visualization

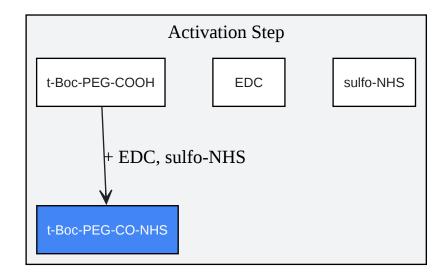


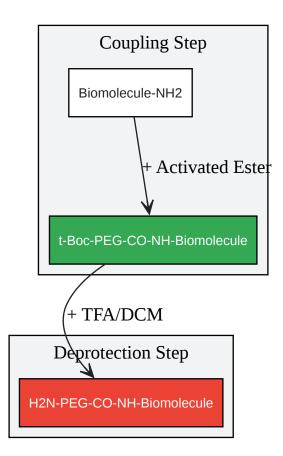


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Caption: Experimental workflow for bioconjugation and deprotection.







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Caption: Chemical pathway of the bioconjugation reaction.



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